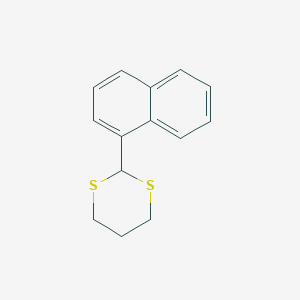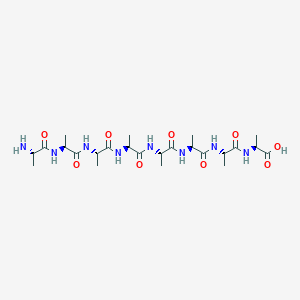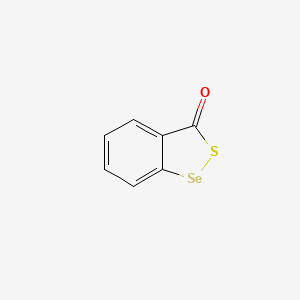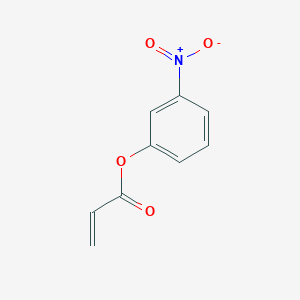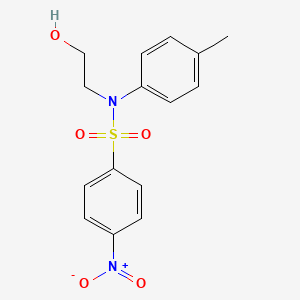
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonamide groups in the molecule suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(2-hydroxyethyl)-N-(4-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid
Major Products Formed
Reduction: N-(2-Aminoethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-(2-Carboxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-N-phenyl-4-nitrobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-aminobenzene-1-sulfonamide
- N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide is unique due to the specific combination of functional groups (hydroxyethyl, methylphenyl, nitro, and sulfonamide) which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
58287-30-2 |
|---|---|
分子式 |
C15H16N2O5S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-12-2-4-13(5-3-12)16(10-11-18)23(21,22)15-8-6-14(7-9-15)17(19)20/h2-9,18H,10-11H2,1H3 |
InChI 键 |
ARTJQZFYJGWSML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


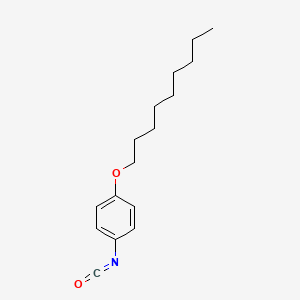
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
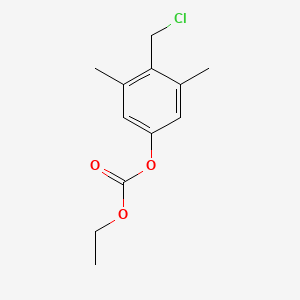
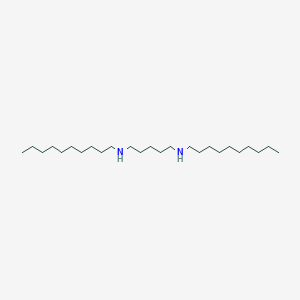

![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
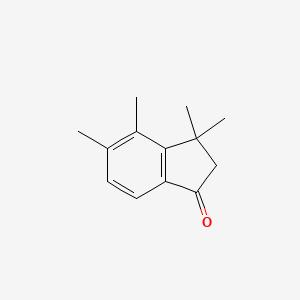
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
